2-Iodo-9,9-diphenyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-9,9-diphenyl-9H-fluorene is an organic compound with the molecular formula C25H17I. It is a derivative of fluorene, where the hydrogen atom at the 2-position is replaced by an iodine atom, and the hydrogen atoms at the 9-position are replaced by phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-9,9-diphenyl-9H-fluorene typically involves the iodination of 9,9-diphenylfluorene. One common method is the reaction of 9,9-diphenylfluorene with iodine in the presence of an oxidizing agent such as silver trifluoroacetate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-9,9-diphenyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Various substituted fluorenes depending on the nucleophile used.
Oxidation Products: Fluorenone derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Iodo-9,9-diphenyl-9H-fluorene has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Employed in the synthesis of conjugated polymers and small molecules for electronic applications.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Photochemistry: Studied for its photophysical properties and potential use in photochemical reactions.
Mechanism of Action
The mechanism of action of 2-Iodo-9,9-diphenyl-9H-fluorene in various applications involves its ability to participate in electronic interactions and form stable intermediates. In organic electronics, the compound’s extended conjugation and electron-donating properties enhance charge transport and light-emitting efficiency. In photochemical reactions, its ability to absorb light and undergo photoinduced electron transfer is crucial for its function .
Comparison with Similar Compounds
2-Iodofluorene: Similar structure but lacks the phenyl groups at the 9-position.
9,9-Diphenylfluorene: Lacks the iodine atom at the 2-position.
2-Bromo-9,9-diphenyl-9H-fluorene: Similar structure with bromine instead of iodine at the 2-position.
Uniqueness: 2-Iodo-9,9-diphenyl-9H-fluorene is unique due to the presence of both iodine and phenyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and structural stability .
Properties
Molecular Formula |
C25H17I |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-iodo-9,9-diphenylfluorene |
InChI |
InChI=1S/C25H17I/c26-20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H |
InChI Key |
NDRIUXJUNKHINR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)I)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.